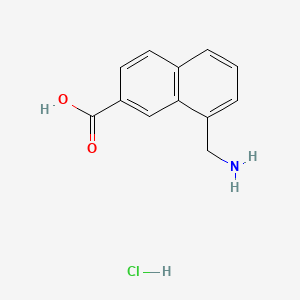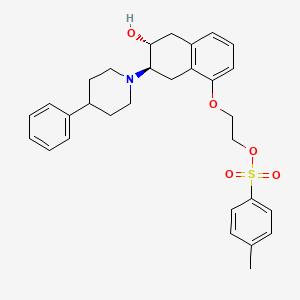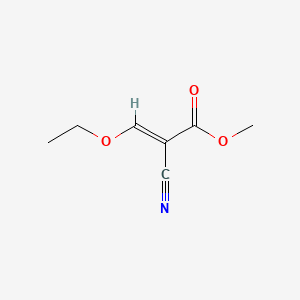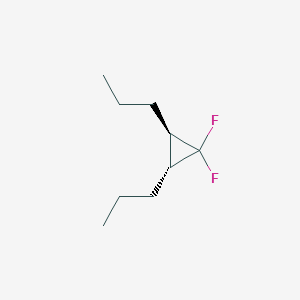
Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) is a synthetic organic compound characterized by its unique cyclobutene ring structure substituted with ethoxy and tetrafluoro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) typically involves multiple steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving ethoxy-substituted alkenes and tetrafluoroethylene under high-pressure conditions.
Introduction of the Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Purification: The compound is purified using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for the cycloaddition and acylation steps, and employing large-scale chromatography or crystallization techniques for purification.
化学反应分析
Types of Reactions
Oxidation: Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its fluorinated cyclobutene ring is of particular interest due to its stability and bioactivity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its chemical stability and unique structural properties.
作用机制
The mechanism of action of Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated cyclobutene ring can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. Additionally, the ethanone group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
相似化合物的比较
Similar Compounds
- Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclopropen-1-yl)-(9CI)
- Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclopenten-1-yl)-(9CI)
- Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclohexen-1-yl)-(9CI)
Uniqueness
Compared to its analogs, Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) is unique due to its cyclobutene ring, which imparts distinct chemical and physical properties. The tetrafluoro substitution enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
155689-27-3 |
|---|---|
分子式 |
C8H8F4O2 |
分子量 |
212.14 g/mol |
IUPAC 名称 |
1-(2-ethoxy-3,3,4,4-tetrafluorocyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C8H8F4O2/c1-3-14-6-5(4(2)13)7(9,10)8(6,11)12/h3H2,1-2H3 |
InChI 键 |
CVTIWPHJPJXZHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1(F)F)(F)F)C(=O)C |
规范 SMILES |
CCOC1=C(C(C1(F)F)(F)F)C(=O)C |
同义词 |
Ethanone,1-(2-ethoxy-3,3,4,4-tetrafluoro-1-cyclobuten-1-yl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1,3-diazabicyclo[3.2.0]hept-2-ene-7-carboxylic acid](/img/structure/B582924.png)



![(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B582940.png)

